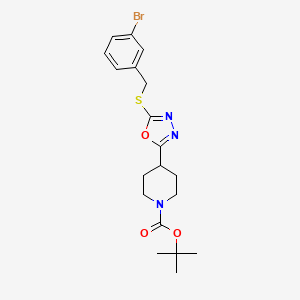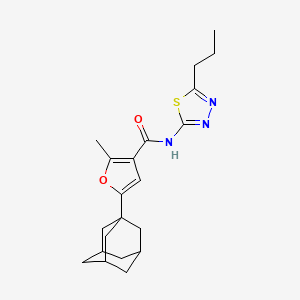
Tert-butyl 4-(5-((3-bromobenzyl)thio)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TERT-BUTYL 4-(5-{[(3-BROMOPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)PIPERIDINE-1-CARBOXYLATE is a complex organic compound that features a piperidine ring, an oxadiazole ring, and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL 4-(5-{[(3-BROMOPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)PIPERIDINE-1-CARBOXYLATE typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with a carbon disulfide and an alkyl halide under basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction.
Formation of the Piperidine Ring: The piperidine ring is often synthesized through a cyclization reaction involving an amine and a suitable electrophile.
Final Coupling: The final step involves coupling the oxadiazole and piperidine intermediates under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL 4-(5-{[(3-BROMOPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)PIPERIDINE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
TERT-BUTYL 4-(5-{[(3-BROMOPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)PIPERIDINE-1-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: It can be used to study the interactions of oxadiazole-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of TERT-BUTYL 4-(5-{[(3-BROMOPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)PIPERIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromophenyl group can enhance binding affinity through hydrophobic interactions, while the piperidine ring can provide structural rigidity.
Comparison with Similar Compounds
Similar Compounds
- TERT-BUTYL 4-(4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRAZOL-1-YL)PIPERIDINE-1-CARBOXYLATE
- TERT-BUTYL (S)-3-(4-BROMOPHENYL)PIPERIDINE-1-CARBOXYLATE
Uniqueness
TERT-BUTYL 4-(5-{[(3-BROMOPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)PIPERIDINE-1-CARBOXYLATE is unique due to the presence of both an oxadiazole ring and a bromophenyl group, which can confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C19H24BrN3O3S |
|---|---|
Molecular Weight |
454.4 g/mol |
IUPAC Name |
tert-butyl 4-[5-[(3-bromophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H24BrN3O3S/c1-19(2,3)26-18(24)23-9-7-14(8-10-23)16-21-22-17(25-16)27-12-13-5-4-6-15(20)11-13/h4-6,11,14H,7-10,12H2,1-3H3 |
InChI Key |
ZITVJJXIBJNXAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NN=C(O2)SCC3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-phenyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]butanamide](/img/structure/B11467848.png)
![{5-[(4,6-Dibromo-7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methanol](/img/structure/B11467855.png)
![[3-Amino-6-(2-methoxyphenyl)thieno[2,3-b]pyridin-2-yl](1,3-benzodioxol-5-yl)methanone](/img/structure/B11467859.png)
![ethyl 6-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11467860.png)
![Methyl [(3-chloro-6-nitro-2-phenyl-1-benzothiophen-4-yl)sulfanyl]acetate](/img/structure/B11467870.png)
![7-(5-Bromo-2-fluorophenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11467878.png)
![5-(Furan-2-yl)-2-(methoxymethyl)-3-(4-methoxyphenyl)-7-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline](/img/structure/B11467889.png)
![3,4-dimethoxy-N-(4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B11467894.png)
![3-(2-phenylethyl)-2-{[(5,6,7-trimethoxy-3-oxo-1,3-dihydro-2-benzofuran-4-yl)methyl]sulfanyl}quinazolin-4(3H)-one](/img/structure/B11467900.png)

![1-(1,3-benzodioxol-5-yl)-N-{3-[(2,4-dichlorobenzyl)oxy]benzyl}methanamine](/img/structure/B11467910.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]thiophene-2-carboxamide](/img/structure/B11467927.png)

methyl}quinolin-8-ol](/img/structure/B11467939.png)
